

Spectroscopic Profile of 4-Butylpyridine: A Technical Guide

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Compound of Interest

Compound Name: **4-Butylpyridine**

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An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **4-butylpyridine**, with a primary focus on its structural isomer, 4-tert-butylpyridine, for which a greater depth of spectral data is publicly available. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug development, and materials science by presenting key spectroscopic data in a clear and accessible format, alongside detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for 4-tert-butylpyridine.

^1H NMR Spectroscopic Data of 4-tert-Butylpyridine

The ^1H NMR spectrum of 4-tert-butylpyridine is characterized by signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

Assignment	Chemical Shift (δ) [ppm]	Multiplicity
H-2, H-6	8.502	Doublet
H-3, H-5	7.256	Doublet
-C(CH ₃) ₃	1.302	Singlet

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR Spectroscopic Data of 4-tert-Butylpyridine

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Assignment	Chemical Shift (δ) [ppm]
C-4	159.76
C-2, C-6	149.67
C-3, C-5	120.64
-C(CH ₃) ₃	34.54
-C(CH ₃) ₃	30.46

Solvent: CDCl₃, Reference: TMS (0 ppm)[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-tert-butylpyridine, typically acquired as a liquid film, displays characteristic absorption bands. While a detailed peak list is not readily available in public databases, the spectrum can be accessed for analysis.[3] Key expected vibrational modes include:

- C-H stretching (aromatic): ~3000-3100 cm⁻¹
- C-H stretching (aliphatic): ~2850-3000 cm⁻¹

- C=C and C=N stretching (aromatic ring): \sim 1400-1600 cm^{-1}
- C-H bending: \sim 1000-1300 cm^{-1}

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of 4-tert-butylpyridine, when measured under acidic conditions, shows characteristic absorption maxima.^[4] The specific λ_{max} values can be found by consulting spectral databases.^[3] For the parent compound, pyridine, absorption maxima are observed at 202 nm and 254 nm.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A sufficient amount of the **4-butylpyridine** sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), to achieve an appropriate concentration for analysis.
- The solution is then transferred to an NMR tube.

Data Acquisition (^1H NMR):

- The NMR tube containing the sample is placed in the spectrometer.
- The magnetic field is locked and shimmed to ensure homogeneity.
- A standard one-pulse sequence is typically used for ^1H NMR acquisition.^[5]
- A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.^[6]

Data Acquisition (^{13}C NMR):

- Following ^1H NMR, the spectrometer is tuned to the ^{13}C frequency.

- A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity.[7]
- A longer acquisition time or a higher number of scans is often necessary for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[7][8]

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
- The spectrum is then phased and baseline corrected.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[7]

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

- As **4-butylpyridine** is a liquid at room temperature, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., KBr or NaCl).[9][10]
- The plates are pressed together to form a thin liquid film.

Data Acquisition:

- A background spectrum of the clean, empty salt plates is first recorded.
- The sample holder with the prepared liquid film is then placed in the FTIR spectrometer.
- The infrared spectrum is recorded over a typical range of 4000-400 cm^{-1} .[11]
- Multiple scans are averaged to improve the signal-to-noise ratio.[11]

Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.

- The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

UV-Vis Spectroscopy

Sample Preparation:

- A stock solution of the **4-butylpyridine** sample is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
- A series of dilutions are made to obtain a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
- A blank solution containing only the solvent is also prepared.[12][13]

Data Acquisition:

- The spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.[13]
- A baseline correction is performed using the blank solution in a quartz cuvette.[14]
- The cuvette is then rinsed and filled with the sample solution.
- The UV-Vis spectrum is recorded over a specified wavelength range (e.g., 200-400 nm).[13]

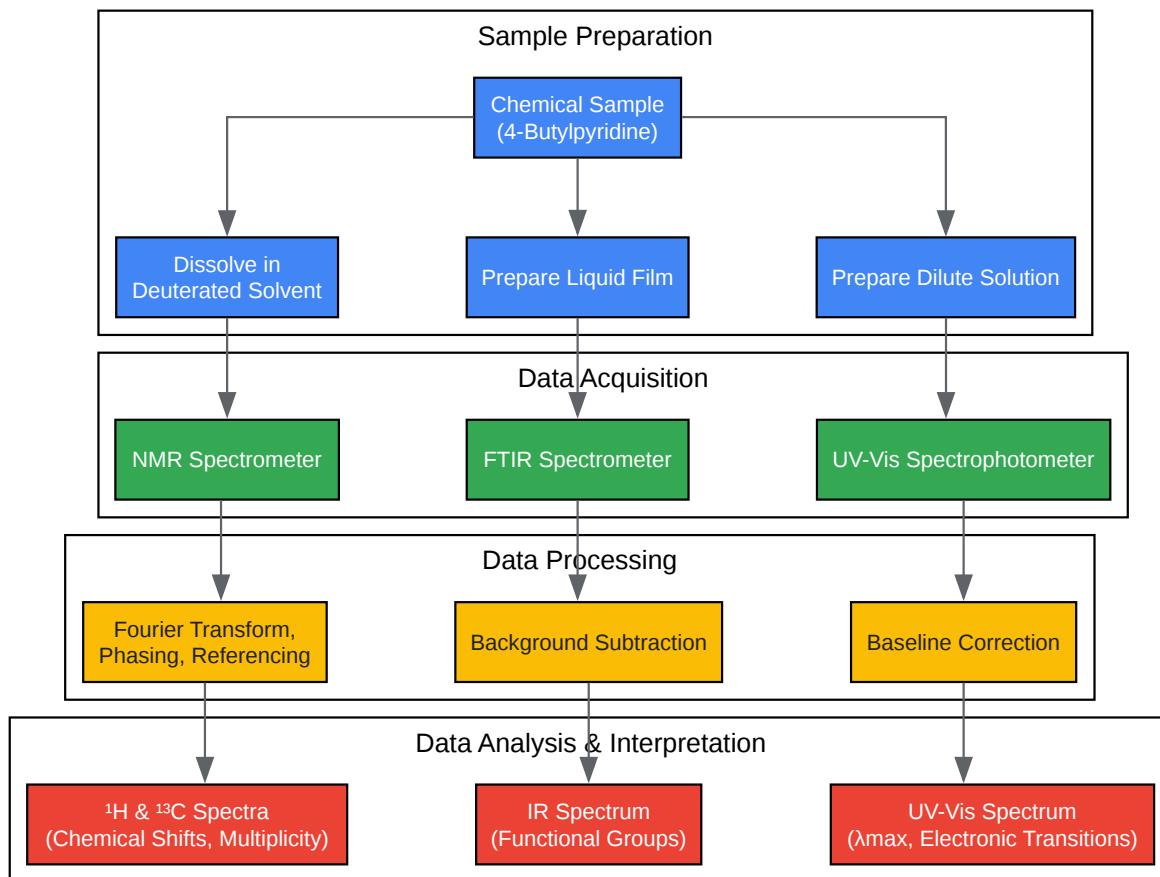
Data Processing:

- The absorbance spectrum is plotted, and the wavelengths of maximum absorbance (λ_{max}) are identified.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-butylpyridine**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the key stages of spectroscopic analysis, from sample preparation to data interpretation.

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